Product packaging for 2-Phenoxyethene-1-sulfonyl fluoride(Cat. No.:CAS No. 157336-27-1)

2-Phenoxyethene-1-sulfonyl fluoride

Cat. No.: B12545321
CAS No.: 157336-27-1
M. Wt: 202.20 g/mol
InChI Key: QAVGKQUEXVCZCI-UHFFFAOYSA-N
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Description

2-Phenoxyethene-1-sulfonyl fluoride is a chemical reagent of significant interest in modern organic and medicinal chemistry research, particularly due to the unique reactivity of the sulfonyl fluoride group. This compound is intended for Research Use Only and is not for diagnostic or therapeutic use. Sulfonyl fluorides are recognized as valuable tools in chemical biology and drug discovery. Their utility stems from their participation in Sulfur(VI) Fluoride Exchange (SuFEx) reactions, a class of click chemistry that allows for reliable and selective covalent bonding under mild conditions . This makes this compound a promising building block for synthesizing more complex molecules, developing polymeric materials, and creating activity-based proteomic probes . A primary research application of sulfonyl fluorides is their use as irreversible inhibitors of serine hydrolases and other enzymes . These compounds can act as covalent modifiers of active site residues, leading to potent enzyme inhibition. For instance, related sulfonyl fluoride analogs have been developed as potent and selective inhibitors of enzymes like Fatty Acid Amide Hydrolase (FAAH), showcasing their potential for elucidating physiological pathways and identifying new therapeutic targets . The "phenoxyethene" moiety in this specific compound may influence its lipophilicity and overall pharmacophore, potentially guiding its selectivity and interaction with biological targets. Researchers will find this reagent useful in exploring novel biochemical probes and irreversible inhibitors. As with all compounds of this class, proper safety protocols must be followed. This product is supplied for use in laboratory research settings by qualified personnel.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7FO3S B12545321 2-Phenoxyethene-1-sulfonyl fluoride CAS No. 157336-27-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

157336-27-1

Molecular Formula

C8H7FO3S

Molecular Weight

202.20 g/mol

IUPAC Name

2-phenoxyethenesulfonyl fluoride

InChI

InChI=1S/C8H7FO3S/c9-13(10,11)7-6-12-8-4-2-1-3-5-8/h1-7H

InChI Key

QAVGKQUEXVCZCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC=CS(=O)(=O)F

Origin of Product

United States

Reactivity and Mechanistic Investigations of 2 Phenoxyethene 1 Sulfonyl Fluoride and Its Derivatives

SuFEx Click Chemistry Mechanisms and Scope

SuFEx chemistry, introduced by Sharpless and coworkers, has become a cornerstone of click chemistry, prized for its reliability and the stability of the resulting linkages. nih.goveurekalert.org The core of this transformation is the exchange of the fluoride (B91410) atom on a sulfur(VI) center with a nucleophile. nih.gov Sulfonyl fluorides (R-SO₂F) are key electrophiles in this process, valued for their remarkable balance of stability and latent reactivity. sigmaaldrich.comnih.gov They are generally stable to hydrolysis and reduction but can be activated to react with a range of nucleophiles. sigmaaldrich.comresearchgate.net The reactivity order for common SuFEx hubs with aryl silyl (B83357) ethers is generally considered to be RN=S(OF)₂ > R–SO₂F > R–OSO₂F. nih.gov

For vinyl sulfonyl fluorides like 2-phenoxyethene-1-sulfonyl fluoride, the sulfonyl fluoride group serves as a SuFExable handle, allowing for the formation of stable sulfonate, sulfonamide, and other sulfur(VI) linkages. nih.govnih.gov

The reaction of sulfonyl fluorides with oxygen-based nucleophiles, particularly phenols and their silyl ether derivatives, is a fundamental and widely used SuFEx transformation. researchgate.netresearchgate.net These reactions typically proceed under basic conditions or with fluoride catalysis to generate the corresponding sulfonate esters. For instance, the reaction between sulfonyl fluorides and aryl silyl ethers is often catalyzed by superbases like DBU or by fluoride sources that activate the silicon-ether bond. nih.govnih.gov

While specific studies on this compound are limited, the reactivity of analogous vinyl sulfonyl fluorides demonstrates this principle. For example, highly functionalized cyclobutene (B1205218) hubs containing two sulfonyl fluoride groups undergo selective, late-stage SuFEx modification with a variety of phenols using cesium carbonate (Cs₂CO₃) as a base, yielding mono-sulfonate ester products with high efficiency. nih.gov This highlights the capability of the vinyl sulfonyl fluoride moiety to react with phenolic nucleophiles under standard SuFEx conditions.

Table 1: Representative SuFEx Reaction of a Vinyl Sulfonyl Fluoride Hub with Phenols This table is based on data for the diversification of 1,1-bissulfonylfluoride substituted cyclobutenes.

Phenol (B47542) NucleophileProduct Yield
4-Methoxyphenol95%
Phenol90%
4-Bromophenol85%
4-Nitrophenol75%
2-Naphthol92%

Source: Adapted from data on SuFEx diversification of cyclobutene cores. nih.gov


The reaction of sulfonyl fluorides with amines to form sulfonamides is another crucial SuFEx transformation. While primary amines can be challenging substrates for some SuFEx hubs like SO₂F₂, leading to side products, vinyl sulfonyl fluoride derivatives have been developed as effective reagents for this purpose. nih.govorganic-chemistry.org

A close analog, (E)-2-methoxyethene-1-sulfonyl fluoride (MeO-ESF), has been shown to be an excellent reagent for the synthesis of enaminyl sulfonyl fluorides through its reaction with a broad range of primary and secondary amines. organic-chemistry.org This reaction is highly atom-economical, producing methanol (B129727) as the only byproduct, and proceeds under mild, room-temperature conditions without a catalyst. organic-chemistry.org The method is compatible with various functional groups and has been used to modify complex molecules, including pharmaceuticals. organic-chemistry.org This provides a strong model for the expected reactivity of this compound with nitrogen-based nucleophiles. The reaction involves a nucleophilic attack of the amine on the carbon β to the sulfonyl group, followed by the elimination of the phenoxy (or methoxy) group, resulting in a net vinyl substitution.

Table 2: Synthesis of Enaminyl Sulfonyl Fluorides using (E)-2-methoxyethene-1-sulfonyl fluoride (MeO-ESF) This table summarizes the reactivity of a vinyl ether sulfonyl fluoride analog with various amines.

Amine SubstrateProductYield
Aniline(E)-N-phenyl-2-(fluorosulfonyl)ethen-1-amine98%
4-Fluoroaniline(E)-N-(4-fluorophenyl)-2-(fluorosulfonyl)ethen-1-amine96%
4-(Trifluoromethyl)aniline(E)-N-(4-(trifluoromethyl)phenyl)-2-(fluorosulfonyl)ethen-1-amine95%
Benzylamine(E)-N-benzyl-2-(fluorosulfonyl)ethen-1-amine85%
Morpholine4-((E)-2-(fluorosulfonyl)vinyl)morpholine94%
CiprofloxacinFluoroquinolone-functionalized vinyl sulfonyl fluoride83%

Source: Adapted from Liu, M., Tang, W., & Qin, H.-L. (2023). organic-chemistry.org


Direct SuFEx reactions involving the formation of a sulfur-carbon bond from sulfonyl fluorides and carbon nucleophiles are less common compared to reactions with O- and N-nucleophiles. The high strength of the S-F bond makes the sulfonyl fluoride group relatively inert towards many carbon-based nucleophiles under standard SuFEx conditions. mdpi.com However, specific transformations have been developed. For instance, Grignard reagents have been successfully used to synthesize sulfonyl fluorides from sulfuryl fluoride (SO₂F₂), demonstrating that S-C bond formation is achievable. mdpi.com

For vinyl sulfonyl fluorides, the reactivity is often dominated by Michael addition at the vinyl position rather than direct substitution at the sulfur center when carbon nucleophiles are used.

Catalysis is often crucial for activating the stable S-F bond in sulfonyl fluorides. nih.govacs.org The choice of catalyst depends on the nucleophile and the specific sulfonyl fluoride substrate.

Base Catalysis : Organic superbases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 2-tert-butyl-1,1,3,3-tetramethylguanidine (B31305) (BTMG) are highly effective catalysts. nih.gov Their mechanism can involve either activating the sulfonyl fluoride by forming a more reactive sulfonyl-ammonium intermediate or deprotonating the nucleophile (e.g., an alcohol or amine) to increase its nucleophilicity. nih.govacs.org The catalytic loading required often depends on the inherent reactivity of the SuFEx hub. nih.gov

Fluoride Catalysis : In reactions involving silyl ethers, fluoride anions (from sources like CsF or tetrabutylammonium (B224687) fluoride) can act as catalysts. The fluoride attacks the silyl ether, generating a highly nucleophilic phenoxide or alkoxide and a stable silicon-fluoride bond, which provides a thermodynamic driving force for the reaction. nih.gov

Lewis Acid Catalysis : For less reactive nucleophiles like amines, Lewis acids such as calcium triflimide (Ca(NTf₂)₂) have been used to activate the sulfonyl fluoride group, facilitating the formation of sulfonamides. nih.gov

Nucleophilic Catalysis : Reagents like 1-hydroxybenzotriazole (B26582) (HOBt) have been shown to act as outstanding nucleophilic catalysts to activate the S(VI)–F bond, enabling the amidation of sulfonyl fluorides under mild conditions. nih.gov

Michael Acceptor Behavior of this compound

The vinyl group in this compound is electron-deficient due to the powerful electron-withdrawing effect of the sulfonyl fluoride moiety. This renders the β-carbon highly electrophilic and susceptible to conjugate addition by a wide range of nucleophiles. nih.gov Ethenesulfonyl fluoride (ESF) itself is considered one of the most powerful Michael acceptors known. researchgate.net This reactivity is largely retained in its derivatives, making them valuable for constructing functionalized alkylsulfonyl fluorides. nih.govresearchgate.net

The Michael addition of nucleophiles to the vinyl moiety of this compound or its analogs typically occurs at the carbon atom β to the sulfonyl fluoride group. This reaction provides a versatile pathway to a variety of β-functionalized sulfonyl fluorides, which can serve as important intermediates for further diversification, including subsequent SuFEx reactions. nih.gov

A wide array of nucleophiles participate in this transformation:

Nitrogen Nucleophiles : Primary and secondary amines readily add to the double bond. For example, ammonia (B1221849) has been shown to react with ESF to produce a tri-ESF derivative. researchgate.net

Oxygen Nucleophiles : While the SuFEx reaction is more common with alcohols and phenols, Michael addition can occur under specific conditions.

Sulfur Nucleophiles : Thiols (both alkyl and aryl) are excellent nucleophiles for this reaction, leading to the formation of β-sulfido sulfonyl fluorides. nih.gov These reactions can proceed rapidly and often without the need for a catalyst. nih.gov

Carbon Nucleophiles : Carbon-based nucleophiles such as enamines and ylides also react efficiently with the vinyl sulfonyl fluoride system. researchgate.net

Table 3: Michael Addition to Vinyl Sulfonyl Fluorides This table summarizes the types of nucleophiles that react with the vinyl sulfonyl fluoride scaffold.

Nucleophile ClassExample NucleophileProduct Type
Nitrogen-BasedAmines, Pyridonesβ-Amino sulfonyl fluorides
Sulfur-BasedThiols, Cysteine peptidesβ-Thioether sulfonyl fluorides
Carbon-BasedYlides, Enaminesβ-Functionalized alkyl sulfonyl fluorides

Source: Based on general reactivity of ethenesulfonyl fluoride and its derivatives. researchgate.netnih.gov


Regioselectivity and Stereoselectivity in Michael Additions

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation. masterorganicchemistry.com In the context of this compound, the electron-withdrawing nature of the sulfonyl fluoride group renders the β-carbon electrophilic and susceptible to attack by a wide range of soft nucleophiles. The regioselectivity of this addition is primarily dictated by the powerful activating effect of the sulfonyl fluoride moiety, which strongly polarizes the carbon-carbon double bond.

In a typical Michael reaction, the nucleophile adds to the β-carbon of the electrophilic alkene. masterorganicchemistry.com For this compound, this would result in the formation of an enolate intermediate, which is subsequently protonated to yield the final addition product. The phenoxy group at the 2-position can exert both electronic and steric influences on the reaction. Electronically, the oxygen atom can donate electron density to the double bond via resonance, which could potentially modulate the reactivity of the alkene. However, the strong electron-withdrawing inductive effect of the sulfonyl fluoride group is expected to dominate, ensuring a high degree of regioselectivity for attack at the β-position.

The stereoselectivity of the Michael addition to this compound would be influenced by the nature of the nucleophile and the reaction conditions. If the nucleophile is chiral, or if a chiral catalyst is employed, diastereoselective or enantioselective addition could be achieved. The approach of the nucleophile to the double bond would be influenced by the steric bulk of the phenoxy group, potentially leading to a preference for one diastereomeric product over another.

Systematic studies on the addition reactions of chiral nucleophiles to similar Michael acceptors have demonstrated that high levels of stereoselectivity can be achieved, often controlled by the stereochemical preferences of the acceptor molecule. nih.gov In the case of this compound, the stereochemical outcome would likely be influenced by the geometric arrangement of the transition state, which seeks to minimize steric interactions between the incoming nucleophile and the phenoxy group.

NucleophileExpected ProductRegioselectivityPotential for Stereoselectivity
Thiolates (e.g., R-S⁻)2-Phenoxy-1-(phenylthio)ethane-1-sulfonyl fluorideHigh (Attack at β-carbon)Dependent on substrate and nucleophile chirality
Amines (e.g., R₂NH)2-Phenoxy-1-(dialkylamino)ethane-1-sulfonyl fluorideHigh (Attack at β-carbon)Dependent on substrate and amine chirality
Enolates (e.g., from malonates)Substituted 2-phenoxypropane-1-sulfonyl fluorideHigh (Attack at β-carbon)High, can be controlled by chiral auxiliaries or catalysts
Organocuprates (e.g., R₂CuLi)2-Phenoxy-1-alkylethane-1-sulfonyl fluorideHigh (Attack at β-carbon)Dependent on cuprate (B13416276) structure

Cycloaddition Reactions of Ethene-1-sulfonyl Fluoride Systems

Ethene-1-sulfonyl fluoride and its derivatives are potent dienophiles and dipolarophiles in cycloaddition reactions due to the electron-withdrawing sulfonyl fluoride group activating the double bond. These reactions provide a powerful tool for the synthesis of complex cyclic and heterocyclic systems. The reactivity of these systems in cycloadditions is highlighted by the behavior of related compounds like ethene-1,1-disulfonyl difluoride (EDSF). cshl.edunih.gov

One of the most significant cycloaddition reactions involving ethenesulfonyl fluoride systems is the [4+2] cycloaddition, or Diels-Alder reaction. libretexts.org In these reactions, the ethenesulfonyl fluoride acts as the dienophile, reacting with a conjugated diene. The high electrophilicity of the double bond in this compound would make it a highly reactive dienophile, readily participating in Diels-Alder reactions with electron-rich dienes. The regioselectivity of the Diels-Alder reaction would be governed by the electronic effects of the substituents on both the diene and the dienophile, while the stereoselectivity would favor the endo product, as is typical for these reactions.

Beyond [4+2] cycloadditions, ethenesulfonyl fluoride systems can also participate in [2+2] cycloadditions with electron-rich alkenes or alkynes. nih.gov These reactions often proceed through a stepwise mechanism involving a zwitterionic intermediate. nih.gov The regioselectivity of such [2+2] cycloadditions is determined by the stability of the intermediate carbocation or carbanion formed during the initial bond formation. For instance, in the reaction of EDSF with alkynes, two competing pathways, distal and proximal addition, are observed, leading to different zwitterionic intermediates. nih.gov

Furthermore, 1,3-dipolar cycloadditions are also a feasible reaction pathway for these activated alkenes. Reacting this compound with 1,3-dipoles such as azides, nitrile oxides, or diazocompounds would lead to the formation of five-membered heterocyclic rings containing the sulfonyl fluoride moiety.

Reaction TypeReactantProduct TypeKey Features
[4+2] CycloadditionConjugated DieneCyclohexene-sulfonyl fluorideHigh stereoselectivity (endo rule), regioselectivity determined by electronics
[2+2] CycloadditionAlkyneCyclobutene-sulfonyl fluorideStepwise mechanism via zwitterionic intermediate, regioselective
1,3-Dipolar CycloadditionAzideTriazoline-sulfonyl fluorideFormation of five-membered heterocycles
1,3-Dipolar CycloadditionNitrile OxideIsoxazoline-sulfonyl fluorideHigh regioselectivity

Radical Reactivity of Sulfonyl Fluorides

While the chemistry of sulfonyl fluorides has been dominated by their electrophilic nature, recent advancements have unveiled their potential in radical reactions. imperial.ac.ukspringernature.comrsc.org The generation of sulfonyl radicals from sulfonyl fluorides opens up new avenues for chemical transformations, allowing for the formation of C-S bonds under mild conditions.

The primary challenge in accessing sulfonyl radicals from sulfonyl fluorides is the high bond dissociation energy of the S-F bond. springernature.com However, innovative strategies have been developed to overcome this hurdle. One such approach involves the use of photoredox catalysis in combination with an organosuperbase. nih.gov This dual catalytic system can activate the otherwise inert sulfonyl fluoride, enabling its conversion to a sulfur(VI) radical. nih.gov This radical can then engage in various coupling reactions, for example, with alkenes to furnish vinyl sulfones with excellent E-selectivity. nih.gov

Another method for generating sulfonyl radicals involves the use of specific reagents that can facilitate the radical fluorosulfonylation of unsaturated hydrocarbons. springernature.com For instance, an air-stable fluorosulfonylating reagent has been developed that enables the radical fluorosulfonylation, hydrofluorosulfonylation, and migratory SO₂F-difunctionalization of unsaturated hydrocarbons. springernature.com These methods provide access to a diverse range of functionalized sulfonyl fluoride compounds.

The radical reactivity of this compound could be harnessed in several ways. For instance, the addition of a fluorosulfonyl radical (•SO₂F) to an alkyne could be a viable route to synthesize derivatives of this compound. nih.gov Furthermore, the sulfonyl fluoride group itself in the target molecule could potentially be activated under radical conditions to participate in further transformations, although the reactivity of the vinyl system might dominate.

MethodPrecursorRadical SpeciesSubsequent Reaction
Photoredox Catalysis with OrganosuperbaseAryl/Alkyl Sulfonyl FluorideS(VI) RadicalCoupling with Alkenes
Imidazolium-based SO₂F Radical ReagentSO₂F₂ GasFluorosulfonyl Radical (•SO₂F)Hydrofluorosulfonylation of Alkenes
Chloro-fluorosulfonylationAlkynesFluorosulfonyl Radical (•SO₂F)Difunctionalization of Alkynes

Computational and Theoretical Studies of Reaction Mechanisms

Computational and theoretical studies have become indispensable tools for elucidating the intricate mechanisms of chemical reactions involving sulfonyl fluorides. nih.govspringernature.com Density Functional Theory (DFT) calculations, in particular, have provided profound insights into the transition states, intermediates, and energy landscapes of these reactions, which are often difficult to probe experimentally.

Elucidation of Transition States and Intermediates

For reactions involving ethenesulfonyl fluoride systems, such as cycloadditions, computational studies have been instrumental in mapping out the reaction pathways. For example, in the [2+2] cycloaddition of ethene-1,1-disulfonyl difluoride (EDSF) with alkynes, DFT calculations have elucidated a stepwise mechanism. nih.gov These calculations have identified the key transition states (TS) and zwitterionic intermediates (INT) for both the distal and proximal addition pathways. nih.gov The relative energies of these transition states and intermediates help to explain the observed regioselectivity of the reaction.

In the context of Michael additions, computational modeling can be employed to understand the factors governing regioselectivity and stereoselectivity. By calculating the energies of the possible transition states for nucleophilic attack at different positions and from different faces of the molecule, the preferred reaction pathway can be predicted. These models can take into account both steric and electronic effects, providing a detailed picture of the reaction mechanism at the molecular level.

Energy Landscape Analysis of Reaction Pathways

Energy landscape analysis provides a comprehensive view of a chemical reaction, mapping out the relative energies of reactants, intermediates, transition states, and products. For the cycloaddition reactions of EDSF, DFT calculations have provided detailed energy profiles. nih.gov For example, the Gibbs free energy (ΔG) values for the transition states and intermediates in the distal and proximal addition pathways have been calculated, revealing the kinetic and thermodynamic factors that control the reaction outcome. nih.gov

In the study of the unconventional reactivity of oxetane (B1205548) sulfonyl fluorides, computational chemistry was used to investigate the nature of the proposed strained oxetane carbocation intermediate. springernature.com These calculations helped to determine whether the carbocation adopts a bicyclic or a planar conformation, providing crucial insights into the reaction mechanism. springernature.com Similarly, for this compound, computational analysis of the energy landscape for various potential reactions, such as Michael additions and cycloadditions, would be invaluable for predicting its reactivity and selectivity.

Reaction TypeSystemComputational MethodKey Findings
[2+2] CycloadditionEthene-1,1-disulfonyl difluoride (EDSF) + AlkyneDFT (ωB97XD/Def2-TZVP)Elucidation of stepwise mechanism with zwitterionic intermediates, calculation of ΔG for transition states and intermediates. nih.gov
Defluorosulfonylation3-Aryloxetane sulfonyl fluoridesDFTInvestigation of the structure of the oxetane carbocation intermediate (bicyclic vs. planar). springernature.com
AmidationSulfonyl FluoridesDFTCalculation of activation barriers for catalyst activation and amidation steps. chemrxiv.org

Advanced Applications of 2 Phenoxyethene 1 Sulfonyl Fluoride in Contemporary Chemical Sciences

Role in Modular Organic Synthesis and Functional Molecule Assembly

The concept of modular synthesis, assembling complex molecules from pre-functionalized building blocks, is central to modern organic chemistry. nih.gov The reactivity of sulfonyl fluorides, particularly within the framework of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click chemistry, has established them as key "connective" units. sigmaaldrich.comresearchgate.net 2-Phenoxyethene-1-sulfonyl fluoride embodies this principle, offering a dual-reactive center for constructing diverse molecular frameworks.

As Building Blocks for Complex Molecular Architectures

This compound serves as a versatile building block due to its electron-deficient vinyl group, which is susceptible to Michael-type conjugate addition by a wide range of nucleophiles. nih.gov This reaction provides a direct pathway to introduce the phenoxyvinylsulfonyl fluoride moiety into a target molecule.

A notable application, by analogy with (E)-2-methoxyethene-1-sulfonyl fluoride (MeO-ESF), is the synthesis of enaminyl sulfonyl fluorides. organic-chemistry.org Primary and secondary amines react readily with the vinyl sulfonyl fluoride in a conjugate addition-elimination sequence to yield highly functionalized enamines. organic-chemistry.org This method is atom-economical and proceeds under mild conditions. organic-chemistry.org The reaction is tolerant of various functional groups, allowing for the construction of complex molecules, including functionalized pharmaceutical derivatives. organic-chemistry.org The resulting enaminyl sulfonyl fluoride products retain the reactive -SO2F group, which can be used for subsequent modifications. organic-chemistry.org

The table below illustrates the potential of this compound as a building block in reactions with various nucleophiles, based on the known reactivity of similar vinyl sulfonyl fluorides. organic-chemistry.orgnih.gov

NucleophileReagentResulting StructurePotential Application
Primary/Secondary AmineThis compoundEnaminyl Sulfonyl FluorideSynthesis of bioactive compounds, chemical probes
Phenol (B47542)This compoundAryl Vinyl Ether with Sulfonyl FluoridePrecursor for specialized polymers or materials
ThiolThis compoundThioether-substituted Sulfonyl FluorideBuilding block for covalent inhibitors
CarboxylateThis compoundβ-Ester-substituted Sulfonyl FluorideIntermediate for fine chemical synthesis

This table is illustrative, based on analogous reactivity.

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and materials science, enabling the modification of complex molecules at a final synthetic step to rapidly generate analogues. rsc.orgnih.gov The sulfonyl fluoride group is an excellent tool for LSF due to its stability and selective reactivity. rsc.orgmorressier.comnih.govacs.org

While direct LSF using this compound as the reagent is one approach, a more common strategy involves introducing the sulfonyl fluoride moiety onto a complex scaffold first, which is then modified. However, one can envision a scenario where a complex drug molecule containing a nucleophilic group (like a phenol or amine) is modified by reaction with this compound. This would append the -(CH=CH-OPh)-SO2F group, potentially altering the molecule's properties.

More established is the use of the SuFEx reaction for LSF. morressier.comnih.govacs.org For instance, a complex molecule containing a phenolic hydroxyl group can be converted to a fluorosulfate (B1228806) (-OSO2F), which can then be further derivatized. morressier.comnih.gov This highlights the utility of the S(VI)-F bond in LSF strategies, a core feature of this compound. rsc.org

Synthesis of Sulfonyl-Containing Scaffolds

The reactivity of this compound is well-suited for the construction of sulfonyl-containing heterocyclic scaffolds, which are prominent in medicinal chemistry. researchgate.net By reacting with bifunctional nucleophiles, the compound can participate in cyclization reactions to form diverse ring systems.

For example, drawing parallels from the reactivity of similar building blocks, a reaction between this compound and a compound containing both an amine and another nucleophilic group could lead to the formation of a heterocyclic core. This modular approach allows for the rapid generation of libraries of complex sulfonyl-containing compounds for screening purposes. researchgate.net The synthesis of 2-aminothiazoles functionalized with a sulfonyl fluoride group from related building blocks demonstrates the power of this "Diversity Oriented Clicking" strategy. researchgate.net

Applications in Materials Science and Polymer Chemistry

The robustness and reliable reactivity of the sulfonyl fluoride group have made it a valuable tool in materials science and polymer chemistry. mdpi.com It enables the creation of novel polymers through specialized polymerization techniques and the functionalization of existing polymers to tailor their properties. researchgate.netacs.org

Polymerization Strategies Utilizing Sulfonyl Fluoride Linkages

Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry provides a powerful method for polymerization. This typically involves the step-growth polymerization of an A-A monomer (containing two nucleophilic groups, e.g., a bisphenol) with a B-B monomer (containing two sulfonyl fluoride groups). The reaction forms highly stable sulfonate or sulfonamide linkages.

A monomer derived from this compound could be used in such polymerizations. For instance, a bis-vinylsulfonyl fluoride monomer could be synthesized and subsequently polymerized with a bis-amine or bis-phenol to create a linear polymer with repeating sulfonate or sulfonamide units in the backbone. The stability of the S-F bond against hydrolysis and reduction ensures that these reactions can proceed with high fidelity and efficiency. sigmaaldrich.com

Post-Polymerization Modification Techniques

Post-polymerization modification (PPM) is a versatile technique for installing a wide range of functionalities onto a polymer backbone. acs.orgtandfonline.com Polymers decorated with sulfonyl fluoride groups are excellent platforms for PPM via the SuFEx reaction. researchgate.netchemrxiv.org

A common strategy involves first synthesizing a polymer with pendant sulfonyl fluoride groups. For example, a monomer like 4-vinylbenzenesulfonyl fluoride (VBSF) can be polymerized using controlled radical polymerization techniques like RAFT. chemrxiv.orgchemrxiv.org The resulting polymer, poly(VBSF), presents a scaffold of reactive -SO2F groups along its chain. chemrxiv.org These groups can then be exhaustively reacted with various nucleophiles (amines, phenols) to generate a library of functionalized polymers with tailored properties. chemrxiv.orgchemrxiv.org

This same strategy could be applied using a monomer bearing the this compound group. Such a monomer could be incorporated into a polymer via techniques like ring-opening metathesis polymerization (ROMP). researchgate.net The resulting polymer would then be a versatile scaffold for PPM, allowing for the attachment of dyes, bioactive molecules, or other functional groups through the highly efficient SuFEx click reaction. researchgate.netacs.org

The table below outlines a typical workflow for post-polymerization modification using a sulfonyl fluoride-decorated polymer.

StepDescriptionExample ReactantsResult
1. Monomer SynthesisCreation of a polymerizable monomer containing the sulfonyl fluoride group.Norbornene + this compoundNorbornene-functionalized sulfonyl fluoride monomer
2. PolymerizationPolymerization of the monomer to create a scaffold polymer.Grubbs' Catalyst (for ROMP)Polynorbornene with pendant sulfonyl fluoride groups
3. Modification (PPM)Reaction of the scaffold polymer with nucleophiles via SuFEx.Scaffold Polymer + Various Amines/PhenolsFunctionalized polymer with tailored side chains

This table is illustrative, based on established methodologies. researchgate.net

Development of Functional Polymeric Materials

While the direct polymerization of this compound is not extensively documented, its parent compound, ethenesulfonyl fluoride (ESF), is a critical building block in the synthesis of advanced functional polymers through Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. sigmaaldrich.com This strategy allows for the creation of diverse polysulfonates with a wide range of functionalities.

A key approach involves using adducts of ESF as monomers in polycondensation reactions. nih.gov Specifically, the highly reliable Michael addition of ESF to various amines and anilines is used to prepare a diverse library of bis(alkylsulfonyl fluoride)s, which serve as AA-type monomers. These monomers are then polymerized with bisphenol bis(t-butyldimethylsilyl) ethers (BB-type monomers) in a SuFEx-based polycondensation reaction. nih.gov This process demonstrates excellent efficiency and tolerance for various functional groups, yielding high-molecular-weight polysulfonates. nih.govnih.gov The reaction is typically catalyzed by a bifluoride salt, such as [Ph₃P=N-PPh₃]⁺[HF₂]⁻, and can achieve over 99% conversion in under an hour. nih.gov

The versatility of this method allows for the incorporation of various side-chain functionalities into the polymer structure, which can be derived from the initial choice of amine and bisphenol building blocks. nih.gov Furthermore, these side chains can contain orthogonal groups, enabling post-polymerization modification via other click chemistry reactions, thus expanding the complexity and utility of the final polymeric materials. nih.gov Research has shown that sulfonyl fluorides containing tertiary aliphatic amines, derived from the Michael addition of ESF, are also excellent monomers for SuFEx-based polymerization. nih.gov This methodology has been instrumental in producing high-performance polysulfate dielectrics on a large scale. nih.gov

Table 1: SuFEx Polycondensation of ESF-Amine Adducts and Bisphenols nih.gov
AA Monomer (ESF-Amine Adduct)BB Monomer (Silylated Bisphenol)CatalystReaction TimeResulting PolymerMn (MALLS)PDI
Bis(sulfonyl fluoride) from PiperazineBisphenol A bis(TBDMS) ether[Ph₃P=N-PPh₃]⁺[HF₂]⁻10 minPolysulfonate42.1 kDa1.67
Bis(sulfonyl fluoride) from 4,4'-Diaminodiphenyl etherBisphenol A bis(TBDMS) ether[Ph₃P=N-PPh₃]⁺[HF₂]⁻1 hPolysulfonate27.9 kDa1.64
Bis(sulfonyl fluoride) from N,N'-DimethylethylenediamineBisphenol AF bis(TBDMS) ether[Ph₃P=N-PPh₃]⁺[HF₂]⁻3 hPolysulfonate30.7 kDa1.52

Contributions to Chemical Biology as Research Probes and Tools

The sulfonyl fluoride moiety is considered a "privileged warhead" in chemical biology. sigmaaldrich.com Its unique balance of stability in aqueous environments and sufficient reactivity toward biological nucleophiles makes it an ideal functional group for designing chemical probes and tools. sigmaaldrich.com Unlike many electrophilic probes that primarily target cysteine, sulfonyl fluorides can covalently react with a broader range of nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine, and histidine. sigmaaldrich.comresearchgate.net This expanded targeting capability significantly broadens the scope of proteins and binding sites that can be investigated.

Development of Chemical Probes for Biomolecular Studies

Sulfonyl fluoride-based probes are powerful tools for covalent enzyme inhibition, target identification, and mapping enzyme binding sites. sigmaaldrich.com Their reactivity is highly context-dependent, meaning they typically remain inert until they are in the proximity of a suitably positioned nucleophilic residue within a protein's binding pocket, a phenomenon known as affinity-driven activation. wur.nl

This property has been harnessed to develop highly specific chemical probes. For instance, sulfonyl fluoride-containing ligands have been designed to covalently engage a histidine residue in the sensor loop of cereblon (CRBN), a component of the E3 ubiquitin ligase complex. researchgate.net The development of these probes has enabled detailed structure-activity relationship studies and the discovery of novel molecular glue degraders with improved properties, such as high permeability and lack of cellular efflux. researchgate.netfluorine1.ru The synthesis of libraries of small molecules containing the sulfonyl fluoride warhead allows for fragment-based screening against protein targets, facilitating the identification of new binders and potential drug leads. researchgate.net

Protein Labeling Methodologies

The reactivity of the sulfonyl fluoride group makes it a highly efficient and selective label for proteins. In affinity labeling experiments, multivalent probes functionalized with arylsulfonyl fluorides have demonstrated superior performance in the selective labeling and enrichment of target proteins from complex mixtures like cell lysates. nih.gov

Mass spectrometry analysis of labeled proteins has revealed that a single arylsulfonyl fluoride probe can target multiple nucleophilic amino acid residues located within and around the ligand-binding site of a target protein. nih.gov This provides valuable information about the topology of the binding pocket. This methodology is a powerful tool for covalently capturing and subsequently identifying unknown protein targets, thereby advancing our understanding of molecular interactions and cellular pathways. nih.gov

Applications in Radiochemistry and Radiolabelling

In the field of nuclear medicine, particularly Positron Emission Tomography (PET), the fluorine-18 (B77423) (¹⁸F) isotope is of paramount importance due to its ideal decay characteristics. sigmaaldrich.com Compounds like this compound serve as valuable precursors for the synthesis of ¹⁸F-labeled prosthetic groups, which are small, reactive molecules used to radiolabel larger, more sensitive biomolecules like peptides and proteins for PET imaging. epa.gov

Synthesis of [¹⁸F]Ethenesulfonyl Fluoride for Prosthetic Groups

The direct synthesis of the highly useful prosthetic group, [¹⁸F]ethenesulfonyl fluoride ([¹⁸F]ESF), has been achieved using precursors such as this compound or 2,4,6-trichlorophenylethenesulfonate (TCPE). epa.govchemrxiv.org An optimized synthesis of [¹⁸F]ESF has been developed using a microfluidic reactor, which allows for rapid and efficient radiolabeling without the need for subsequent chromatographic purification. epa.govchemrxiv.org The synthesis can be performed under both carrier-added (c.a., containing non-radioactive ¹⁹F) and no-carrier-added (n.c.a., high specific activity) conditions, with n.c.a. conditions providing significantly higher radiochemical yields (RCY). epa.gov

Table 2: Radiochemical Yield of [¹⁸F]ESF Synthesis epa.gov
ConditionPrecursorMethodRadiochemical Yield (RCY)
Carrier-Added (c.a.)Ethenesulfonyl Fluoride (¹⁹F)¹⁸F/¹⁹F Isotopic Exchange30-50%
No-Carrier-Added (n.c.a.)2,4,6-Trichlorophenylethenesulfonate (TCPE)Nucleophilic Substitution60-70%

Conjugation with Amino Acids and Model Compounds

Once synthesized, [¹⁸F]ESF can be readily conjugated to biomolecules containing nucleophilic groups, such as the primary amines found in amino acids and proteins. epa.govchemrxiv.org This conjugation is typically achieved through a Michael addition reaction, which can be performed under mild conditions, such as at room temperature in aqueous/organic solvent mixtures for a short duration (e.g., 15 minutes). epa.gov

This method has been successfully used to conjugate [¹⁸F]ESF to model compounds and proteins. epa.gov However, studies evaluating the stability of these radiolabeled conjugates have found that it is highly dependent on the specific substrate. While stable in the injectable formulation, the conjugates showed generally poor stability in rat serum, indicating that further optimization is required to improve their in vivo stability before they can be widely assessed for PET imaging applications. epa.gov

Analytical and Characterization Methodologies in 2 Phenoxyethene 1 Sulfonyl Fluoride Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the cornerstone for determining the molecular structure of 2-Phenoxyethene-1-sulfonyl fluoride (B91410), providing detailed information about its atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F, NOESY, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of fluorinated organic molecules. For 2-Phenoxyethene-1-sulfonyl fluoride, a combination of one-dimensional and two-dimensional NMR experiments would be required.

¹H NMR: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms. The spectrum would be expected to show distinct signals for the vinyl and phenoxy protons. The chemical shifts and coupling constants of the ethene protons would be particularly informative for determining the stereochemistry (E/Z isomerism) of the double bond.

¹³C NMR: Carbon-13 NMR is used to identify all unique carbon environments within the molecule. The spectrum would display signals corresponding to the carbons of the phenyl ring and the vinyl group. The carbon attached to the sulfonyl fluoride group would exhibit a characteristic chemical shift, and carbon-fluorine coupling (¹JCF, ²JCF, etc.) would provide further structural confirmation. marquette.edu In related sulfonyl fluorides, the carbon atoms adjacent to the sulfonyl fluoride group show characteristic shifts. rsc.org

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a highly sensitive and crucial technique for characterization. biophysics.org It provides a direct probe for the fluorine environment. A single resonance would be expected for the sulfonyl fluoride group, with its chemical shift being indicative of the -SO₂F moiety. For reference, the ¹⁹F chemical shifts for many sulfonyl fluorides are found in a distinct region of the spectrum. rsc.org

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to trace the connectivity within the vinyl and phenoxy groups.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, which is critical for connecting the phenoxy group to the ethenesulfonyl fluoride moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy) would be used to determine the spatial proximity of protons, which is another powerful method for assigning the E/Z stereochemistry of the vinyl group.

Interactive Data Table: Predicted NMR Data for this compound Note: As specific experimental data is not available in the searched literature, this table presents predicted ranges and patterns based on general principles and data from analogous structures. Actual values may vary.

NucleusPredicted Chemical Shift (ppm)Expected Multiplicity & CouplingNotes
¹H
Vinyl H (α to SO₂F)6.0 - 7.0Doublet of doubletsCoupling to geminal vinyl H and F.
Vinyl H (β to SO₂F)7.0 - 8.0Doublet of doubletsCoupling to geminal vinyl H and phenoxy group.
Phenyl H (ortho)6.9 - 7.2Multiplet
Phenyl H (meta)7.2 - 7.5Multiplet
Phenyl H (para)7.0 - 7.3Multiplet
¹³C
Vinyl C (α to SO₂F)110 - 130Doublet (due to C-F coupling)
Vinyl C (β to SO₂F)140 - 160Singlet or small doublet
Phenyl C (ipso, C-O)155 - 160Singlet
Phenyl C (ortho)115 - 125Singlet
Phenyl C (meta)125 - 135Singlet
Phenyl C (para)120 - 130Singlet
¹⁹F +40 to +70Singlet or Triplet (if coupled to vinyl H)Referenced to CFCl₃.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in a molecule by detecting their vibrational frequencies. For this compound, the IR spectrum would be expected to show strong absorption bands corresponding to the sulfonyl fluoride, ether, and alkene groups.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional GroupCharacteristic Absorption Range (cm⁻¹)Vibration Type
S=O (in SO₂F)1410 - 1450 and 1210 - 1240Asymmetric and Symmetric Stretching
S-F (in SO₂F)815 - 875Stretching
C=C (alkene)1610 - 1680Stretching
C-O-C (aryl ether)1230 - 1270 and 1020 - 1075Asymmetric and Symmetric Stretching
=C-H (vinyl)3010 - 3100Stretching
C=C (aromatic)1450 - 1600Ring Stretching

Note: These ranges are based on typical values for the respective functional groups. The specific values for this compound would need to be determined experimentally.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular formula of this compound. The fragmentation pattern observed in the mass spectrum would provide evidence for the presence of the phenoxy and ethenesulfonyl fluoride moieties.

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are essential for the separation and purification of the target compound from reaction mixtures and for assessing its purity.

Flash Column Chromatography: This is a standard method for the purification of organic compounds in the laboratory. For sulfonyl fluorides, a common stationary phase is silica (B1680970) gel, with an eluent system typically composed of a mixture of non-polar and polar solvents, such as petroleum ether and ethyl acetate (B1210297) or dichloromethane. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used to assess the purity of the final compound. A reversed-phase C8 or C18 column could be employed with a mobile phase such as a mixture of acetonitrile (B52724) and water. A UV detector would be suitable for detection, given the presence of the aromatic phenyl ring.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to analyze the purity of volatile compounds. For sulfonyl fluorides, GC-MS analysis can provide separation and identification of any volatile impurities.

X-ray Crystallography for Solid-State Structural Determination

Should this compound be obtained as a crystalline solid, single-crystal X-ray diffraction would provide the most definitive structural evidence. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and the conformation of the molecule. nih.gov This would unequivocally establish the stereochemistry of the ethene double bond and the geometry around the sulfur atom.

Advanced Chiroptical Spectroscopy for Stereochemical Assignment

If a chiral variant of this compound were to be synthesized (for example, by introducing a chiral center elsewhere in the molecule), advanced chiroptical spectroscopy techniques such as circular dichroism (CD) and vibrational circular dichroism (VCD) would be employed. These methods are sensitive to the stereochemistry of chiral molecules and could be used to determine the absolute configuration by comparing experimental spectra with those predicted from quantum chemical calculations. For the achiral this compound, these techniques would not be applicable.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-phenoxyethene-1-sulfonyl fluoride, and how can reaction efficiency be quantified?

  • Methodological Answer: Synthesis typically involves fluorosulfurylation of phenoxyethene derivatives using reagents like sulfuryl fluoride (SO₂F₂) or fluorinated sulfonylating agents. Reaction efficiency can be quantified via NMR yield calculations (¹⁹F NMR for fluorine content) or chromatographic purity (HPLC/GC-MS). Ensure anhydrous conditions to minimize hydrolysis of the sulfonyl fluoride group. Comparative studies of leaving groups (e.g., chloride vs. bromide) in precursor molecules can optimize reactivity .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer: Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 2–12) at 25°C, 40°C, and 60°C. Monitor degradation via LC-MS/MS, focusing on hydrolysis byproducts (e.g., sulfonic acids or phenolic derivatives). Quantify half-life (t₁/₂) using first-order kinetics models. Reference fluorinated analogs like perfluorooctanesulfonyl fluoride (PFOSF) for comparative stability trends .

Q. What analytical techniques are most reliable for detecting trace impurities in this compound?

  • Methodological Answer: High-resolution LC-MS/MS (e.g., Q-TOF) is critical for identifying low-abundance impurities (e.g., residual solvents, unreacted precursors). Pair with ¹⁹F NMR to confirm fluorinated species. For quantitative analysis, use internal standards like isotopically labeled perfluoroalkyl sulfonates (e.g., ¹³C-PFOS) to improve accuracy .

Advanced Research Questions

Q. How do electronic and steric effects of the phenoxy group influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer: Perform Hammett analysis by synthesizing derivatives with electron-donating/-withdrawing substituents (e.g., -OCH₃, -NO₂) on the phenoxy ring. Measure reaction rates with nucleophiles (e.g., amines, thiols) via stopped-flow kinetics. Computational modeling (DFT) can elucidate transition-state geometries and charge distribution. Compare results to non-fluorinated sulfonates to isolate fluorine-specific effects .

Q. What are the environmental degradation pathways of this compound, and how do they differ from legacy PFAS compounds?

  • Methodological Answer: Investigate photolytic and microbial degradation in simulated environmental matrices (water, soil). Use high-resolution mass spectrometry (HRMS) to identify transformation products, such as sulfonated phenols or short-chain fluorotelomers. Compare persistence to PFOSF using OECD 301/302 guidelines. Note that the ethene backbone may enhance biodegradability relative to fully fluorinated chains .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer: Conduct meta-analyses of published datasets, focusing on variables like assay conditions (cell lines, incubation time) and compound purity. Validate conflicting results via orthogonal assays (e.g., SPR vs. enzymatic inhibition). Use fluorinated analogs (e.g., 6:2 Cl-PFESA) as controls to contextualize structure-activity relationships. Transparent reporting of synthetic protocols and analytical validation is critical .

Q. What strategies mitigate interference from this compound in complex biological matrices during -omics studies?

  • Methodological Answer: Employ solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SAX) to isolate the compound from proteins/lipids. For proteomics, use competitive activity-based protein profiling (ABPP) with fluorophosphonate probes to distinguish specific binding. In metabolomics, apply fluorine-specific detection (¹⁹F NMR) to reduce background noise .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.